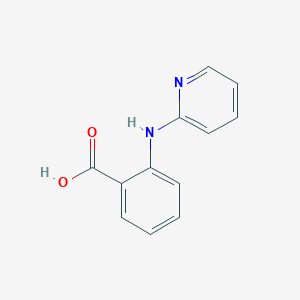

2-(Pyridin-2-ylamino)-benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(pyridin-2-ylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXJIQJGEMRZNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Pyridin-2-ylamino)-benzoic acid: Synthesis, Properties, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Pyridin-2-ylamino)-benzoic acid is a pivotal heterocyclic compound that serves as a versatile scaffold and building block in medicinal chemistry and materials science. Its structure, combining a pyridine ring, a secondary amine linker, and a benzoic acid moiety, provides a unique set of physicochemical properties and reactive sites. This guide offers a comprehensive technical overview of its synthesis, primarily via the Ullmann condensation, its detailed structural and spectroscopic properties, and its significant role as a precursor in the development of therapeutic agents, particularly kinase inhibitors. Detailed, field-proven protocols for its synthesis, purification, and characterization are provided to enable researchers to effectively utilize this compound in their discovery and development workflows.

Molecular Structure and Physicochemical Properties

This compound is an aminobenzoic acid derivative whose structure is foundational to its chemical reactivity and biological applications.[1] The molecule consists of a benzoic acid core where the amino group at the 2-position is substituted with a pyridin-2-yl group. This arrangement of aromatic and heterocyclic rings connected by a secondary amine linker is a common motif in pharmacologically active compounds.[1]

Chemical Structure

-

IUPAC Name: 2-(pyridin-2-ylamino)benzoic acid

-

Molecular Formula: C₁₂H₁₀N₂O₂

-

Key Structural Features:

-

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions.

-

Benzoic Acid Moiety: An aromatic carboxylic acid. The carboxyl group is a key site for forming salts, esters, and amides, and it can participate in hydrogen bonding as both a donor and an acceptor.

-

Amine Linker: A secondary amine (-NH-) bridge that provides conformational flexibility and acts as a hydrogen bond donor.

-

The spatial arrangement of these functional groups allows for diverse, multi-point interactions with biological targets such as enzymes and receptors.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties is presented in Table 1. This data is crucial for designing experimental conditions, including solvent selection for reactions and assays, and for computational modeling studies.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | Value (for this compound or related analog) | Source |

|---|---|---|

| Molecular Weight | ~228.2 g/mol (Varies with specific analog) | [2] |

| IUPAC Name | 2-(pyridin-2-ylamino)benzoic acid | [3] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [2] |

| XLogP3 | ~1.9 - 2.8 (Predicted) | [2][3] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Boiling Point | ~429 °C (Predicted) | [2] |

| Density | ~1.3 g/cm³ (Predicted) |[2] |

Spectroscopic Profile: The structural identity and purity of this compound are confirmed through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the pyridine and benzene rings, as well as a distinct signal for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for the carbonyl carbon of the carboxylic acid and the various aromatic carbons.

-

FTIR: The infrared spectrum exhibits characteristic absorption bands for the N-H stretching of the secondary amine, the broad O-H stretching of the carboxylic acid, and the C=O stretching of the carbonyl group.[4][5]

-

Mass Spectrometry: Provides the molecular ion peak, confirming the molecular weight of the compound.

Synthesis and Purification

The most common and industrially relevant method for synthesizing this compound is the Ullmann condensation , a copper-catalyzed cross-coupling reaction.[6] This reaction is a cornerstone of N-arylation chemistry, valued for its cost-effectiveness and scalability, despite often requiring high temperatures.[7][8]

The Ullmann Condensation: Mechanism and Rationale

The Ullmann reaction forms the crucial C-N bond between the benzoic acid and pyridine moieties.[9] It typically involves the reaction of an aryl halide (2-chlorobenzoic acid or 2-bromobenzoic acid) with an amine (2-aminopyridine).

Core Mechanism: The reaction proceeds through a catalytic cycle involving copper(I) species.[10]

-

Amine Coordination: The amine (2-aminopyridine) reacts with an active Cu(I) species.

-

Oxidative Addition: The aryl halide (e.g., 2-chlorobenzoic acid) adds to the copper complex, resulting in a Cu(III) intermediate.[9][10]

-

Reductive Elimination: The final step involves the formation of the new C-N bond, releasing the desired product, this compound, and regenerating the active Cu(I) catalyst.[9][10]

Why this method?

-

Cost-Effectiveness: Compared to palladium-catalyzed methods like the Buchwald-Hartwig amination, copper catalysts are significantly cheaper, making the Ullmann reaction preferable for large-scale synthesis.[8]

-

Scalability: The reaction conditions, while sometimes harsh, are well-established and adaptable for industrial production.[7]

-

Precursor Availability: The starting materials, 2-halobenzoic acids and 2-aminopyridine, are readily available commercial chemicals.

Innovations in ligand design and the use of heterogeneous catalysts have helped to improve reaction efficiency and moderate the traditionally harsh conditions.[7][9]

Detailed Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis via Ullmann condensation.

Materials:

-

2-Chlorobenzoic acid

-

2-Aminopyridine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Copper(I) iodide (CuI) or copper powder

-

Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) as solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (NaOH), aqueous solution

-

Ethyl acetate

-

Deionized water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminopyridine, 2-chlorobenzoic acid, potassium carbonate (as a base), and the copper catalyst.

-

Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF or NMP.

-

Heating: Heat the reaction mixture to a high temperature (typically 120-160 °C) and maintain reflux with vigorous stirring for 8-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of cold water.

-

Acidify the aqueous solution with concentrated HCl to a pH of ~1-2. This step protonates the product, causing it to precipitate out of the solution.

-

Filter the resulting precipitate and wash thoroughly with deionized water to remove inorganic salts.

-

-

Purification: The crude product is often purified by recrystallization from a suitable solvent system like ethanol/water to yield the pure this compound.

Workflow: Synthesis and Purification

The logical flow from starting materials to the final, purified compound is critical for ensuring high yield and purity.

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a key intermediate and structural motif in the development of functional molecules.

A Privileged Scaffold in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are prevalent in over 85% of all biologically active pharmaceuticals.[1] The aminobenzoic acid framework is a classic "building block" in drug design, and its combination with a pyridine ring makes this scaffold particularly valuable.[1][11]

-

Kinase Inhibitors: This molecular framework is a key component in many cyclin-dependent kinase 4 (CDK4) inhibitors.[12][13] These compounds are investigated for treating uncontrolled cell proliferation in diseases like cancer.[13][14] The pyridine nitrogen and the amine linker can form critical hydrogen bonds with the hinge region of the kinase active site, while the benzoic acid portion can be modified to achieve selectivity and improve pharmacokinetic properties. For example, derivatives are used in the synthesis of compounds like Nilotinib, a treatment for chronic myelogenous leukemia.[15]

-

Anti-inflammatory and Antimicrobial Agents: Derivatives of this scaffold have been explored for anti-inflammatory, analgesic, and antimicrobial activities.[1][16] The ability of the functional groups to interact with various biological targets makes it a versatile starting point for developing new therapeutic agents.[17][18]

Ligand in Coordination Chemistry

The presence of multiple nitrogen and oxygen donor atoms makes this compound an effective chelating ligand.[1] It can coordinate with various transition metal ions to form stable metal complexes. These complexes are of interest for:

-

Catalysis: The metal complexes can serve as catalysts in organic synthesis.

-

Biomimetic Studies: They can be used to model the active sites of metalloenzymes.

-

Materials Science: Formation of coordination polymers and metal-organic frameworks (MOFs) with unique electronic or magnetic properties.

Conclusion and Future Outlook

This compound is more than a simple chemical compound; it is an enabling tool for innovation in science. Its robust and scalable synthesis via the Ullmann condensation provides a reliable supply for research and development. Its structural features make it a privileged scaffold in medicinal chemistry, particularly in the rational design of kinase inhibitors for oncology. Future research will likely focus on developing more efficient and sustainable synthetic methods, exploring new derivatives with enhanced biological activity and selectivity, and expanding its application in the creation of novel functional materials through coordination chemistry. This guide provides the foundational knowledge for researchers to harness the full potential of this versatile molecule.

References

-

Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. (2023, July 19). Encyclopedia.pub. Retrieved from [Link]

-

The reaction mechanism proposed for the Ullmann-type N-arylation. ResearchGate. Retrieved from [Link]

-

Ullmann condensation. Wikipedia. Retrieved from [Link]

-

On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023, June 27). MDPI. Retrieved from [Link]

- WO2008032157A2 - Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones. Google Patents.

-

Reinvestigating the Ullmann Reaction: A Dissertation. ProQuest. Retrieved from [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023, September 30). MDPI. Retrieved from [Link]

-

4-Methoxy-2-(pyridin-2-ylamino)benzoic acid | C13H12N2O3 | CID 168031987. PubChem. Retrieved from [Link]

- US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES. Google Patents.

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC. Retrieved from [Link]

-

2-(Pyridin-3-yl)benzoic acid | C12H9NO2 | CID 2760505. PubChem. Retrieved from [Link]

-

Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid. SciSpace. Retrieved from [Link]

- WO2003062236A1 - 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES. Google Patents.

-

2-[(Pyridin-2-yldisulfanyl)methyl]benzoic acid | C13H11NO2S2 | CID 121406072. PubChem. Retrieved from [Link]

-

Thermal and spectroscopy characterization of pyridin-2-ylaminomethylene Meldrum ́s acid derivatives. Semantic Scholar. Retrieved from [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 23). PMC. Retrieved from [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). ResearchGate. Retrieved from [Link]

-

Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018, March 8). DergiPark. Retrieved from [Link]

-

Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. ResearchGate. Retrieved from [Link]

-

2-Aminobenzoic acid–4-[2-(pyridin-4-yl)ethyl]pyridine (2/1). PMC. Retrieved from [Link]

-

Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Semantic Scholar. Retrieved from [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017, January 30). Brieflands. Retrieved from [Link]

Sources

- 1. 2-[(2-Pyridinylmethyl)amino]benzoic Acid|Research Chemical [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 4-Methoxy-2-(pyridin-2-ylamino)benzoic acid | C13H12N2O3 | CID 168031987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. people.umass.edu [people.umass.edu]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. WO2008032157A2 - Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones - Google Patents [patents.google.com]

- 13. US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES - Google Patents [patents.google.com]

- 14. WO2003062236A1 - 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES - Google Patents [patents.google.com]

- 15. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

2-(Pyridin-2-ylamino)-benzoic acid IUPAC name and CAS number

[1][2][3]

Executive Summary

2-(Pyridin-2-ylamino)benzoic acid (also known as N-(2-pyridyl)anthranilic acid) is a bicyclic nitrogenous compound belonging to the class of N-aryl anthranilic acids. Structurally, it serves as a bioisostere to the fenamate class of NSAIDs (e.g., mefenamic acid), where the phenyl ring is replaced by a pyridine ring. This modification alters the electronic properties and lipophilicity of the scaffold, making it a valuable precursor for tricyclic fused systems such as benzo[b][1,8]naphthyridines , which exhibit significant cytotoxic and antimicrobial activities.

Chemical Identity & Nomenclature

Precise identification is essential for regulatory and experimental accuracy.

| Parameter | Detail |

| Preferred IUPAC Name | 2-(Pyridin-2-ylamino)benzoic acid |

| Common Synonyms | N-(2-Pyridyl)anthranilic acid; 2-(2-Pyridylamino)benzoic acid |

| CAS Registry Number | 51440-34-7 |

| Molecular Formula | |

| Molecular Weight | 214.22 g/mol |

| SMILES | O=C(O)C1=CC=C(NC2=NC=CC=C2)C=C1 |

| Structure Class | Heterocyclic amino acid; Fenamate isostere |

Physicochemical Properties

The following data characterizes the pure compound in its solid state.

| Property | Value | Notes |

| Appearance | Pale green crystalline solid | Color may vary based on trace Cu salts from synthesis. |

| Melting Point | 210 – 212 °C | Sharp melting point indicates high crystallinity. |

| Solubility | Low in water; Soluble in dilute NaOH/KOH | Dissolves in base due to carboxylic acid deprotonation. |

| Acidity (pKa) | Amphoteric | Contains both basic pyridine N and acidic carboxyl group. |

| Stability | Stable under ambient conditions | Avoid strong oxidizing agents.[1] |

Synthesis & Manufacturing

The primary synthetic route for 2-(pyridin-2-ylamino)benzoic acid is the Ullmann Condensation . This copper-catalyzed nucleophilic aromatic substitution couples an aryl halide with an aniline derivative.

Reaction Mechanism

The reaction involves the coupling of 2-chloropyridine with anthranilic acid (2-aminobenzoic acid). The presence of the carboxylic acid group ortho to the amine on anthranilic acid can coordinate with the copper catalyst, facilitating the formation of the active catalytic species.

Experimental Protocol (Ullmann Condensation)

Objective: Synthesis of 2-(pyridin-2-ylamino)benzoic acid on a laboratory scale.

Reagents:

-

2-Chloropyridine (0.14 mol, ~16 g)[2]

-

Anthranilic acid (0.075 mol, ~10.3 g)[2]

-

Potassium carbonate (

), anhydrous (0.075 mol, ~10.35 g)[2] -

Cupric oxide (CuO) powder (1.0 g) as catalyst[2]

-

Solvent: None (Neat reaction) or DMF/DMSO if temperature control is difficult.

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an air condenser (or reflux condenser).

-

Mixing: Charge the flask with anthranilic acid, anhydrous

, and CuO. Add 2-chloropyridine last.[2] -

Reaction: Heat the mixture in an oil bath to 120–130 °C for 15 hours . The mixture will melt and fuse; vigorous stirring is required initially.

-

Quenching: Allow the reaction mass to cool slightly (but not solidify completely). Add boiling water (~100 mL) to the flask and boil for 30 minutes to dissolve the potassium salt of the product.

-

Filtration: Filter the hot aqueous solution under vacuum to remove the insoluble copper catalyst and unreacted organic solids.

-

Precipitation: Acidify the clear filtrate carefully with a 1:1 mixture of HCl and water until the pH is slightly acidic (pH 4–5). The product will precipitate as a solid.

-

Purification: Filter the precipitate, wash thoroughly with cold water to remove inorganic salts, and dry in air.

-

Recrystallization: Recrystallize from ethanol to obtain the pure pale green acid (Yield: ~47%).

Synthetic Pathway Visualization

The following diagram illustrates the synthesis and subsequent cyclization potential.

Caption: Synthesis of 2-(pyridin-2-ylamino)benzoic acid via Ullmann condensation and its downstream application in synthesizing naphthyridine scaffolds.

Applications in Drug Discovery

Scaffold Analysis

This molecule is a "privileged structure" because it mimics the fenamate scaffold found in NSAIDs like Mefenamic acid and Diclofenac .

-

Bioisosterism: Replacing the phenyl ring of mefenamic acid with a pyridine ring introduces a hydrogen bond acceptor (the pyridine nitrogen), potentially altering binding affinity to COX enzymes.

-

Solubility: The pyridine nitrogen increases aqueous solubility at lower pH values compared to the all-carbon analogs.

Cyclization to Naphthyridines

The carboxylic acid and the secondary amine are positioned perfectly for intramolecular cyclization. Treatment with phosphoryl chloride (

-

Anticancer Agents: Cytotoxicity against human cancer cell lines.[4][5][6]

-

Antibacterials: Activity against Gram-positive and Gram-negative bacteria.

Structural Relationship Diagram[4]

Caption: Structural relationship between the target molecule, established NSAIDs, and tricyclic bioactive derivatives.

References

-

Jameel, A. A., & Al-Hadedi, A. A. (2010).[5] Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. Rafidain Journal of Science, 21(8), 19-29.[5]

-

Abacipharm Corporation. (n.d.). Product Catalog: 2-(Pyridin-2-ylamino)benzoic acid (CAS 51440-34-7). Retrieved February 19, 2026.

-

PubChem. (2026). Benzoic acid, 2-(2-pyridinylamino)-.[7] National Library of Medicine.

-

Mishra, P., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences.

Sources

- 1. Anthranilic acid | 118-92-3 [amp.chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. rsci.uomosul.edu.iq [rsci.uomosul.edu.iq]

- 4. Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. cacheby.com [cacheby.com]

An In-depth Technical Guide to 2-(Pyridin-2-ylamino)-benzoic acid: Physicochemical Properties, Synthesis, and Applications

Foreword: A Molecule of Versatile Potential

2-(Pyridin-2-ylamino)-benzoic acid, a heterocyclic aromatic amino acid, represents a core scaffold of significant interest in medicinal chemistry and materials science. Its structure, which combines a benzoic acid moiety with a 2-aminopyridine group, imparts a unique set of electronic and steric properties, making it a versatile building block for a range of applications. This guide provides a comprehensive overview of its physical and chemical properties, synthetic routes, and its emerging role in drug discovery. The insights herein are curated for researchers, scientists, and drug development professionals seeking to leverage the potential of this intriguing molecule.

Molecular Structure and Physicochemical Characteristics

The fundamental nature of a molecule is dictated by its structure. This compound is an analogue of N-phenylanthranilic acid (fenamic acid), where one of the phenyl rings is replaced by a pyridine ring. This substitution introduces a basic nitrogen atom, significantly influencing the molecule's properties such as solubility, pKa, and intermolecular interactions.

The molecule's structure consists of a benzoic acid group linked to a pyridine ring via a secondary amine bridge. This arrangement allows for intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen of the carboxylic acid, a feature that influences its conformation and crystal packing.[1]

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its close analogues. It is important to note that experimental data for the title compound is not extensively published; therefore, data from structurally related compounds are included for comparative purposes.

| Property | Value / Description | Source |

| IUPAC Name | 2-(Pyridin-2-ylamino)benzoic acid | - |

| Synonyms | N-(2-pyridyl)anthranilic acid | - |

| Molecular Formula | C₁₂H₁₀N₂O₂ | - |

| Molecular Weight | 214.22 g/mol | - |

| Appearance | Expected to be a crystalline solid, similar to related compounds which are often white or off-white powders.[2][3] | - |

| Melting Point | Not explicitly found for the title compound. For the related N-phenylanthranilic acid, the melting point is 182-185 °C. For 2-acetylamino-benzoic acid, it is 182 °C. | - |

| Solubility | Expected to have low solubility in water, but soluble in organic solvents like DMSO, methanol, and ethanol.[4][5] The solubility of benzoic acid in water is low but increases with temperature.[2][6] | - |

| pKa | The pKa of the carboxylic acid group is expected to be around 4-5, similar to benzoic acid (4.2) and 2-aminobenzoic acid (4.78).[2][6][7][8] The pyridinium ion conjugate acid would have a pKa around 5.2.[8] | - |

Crystal Structure and Polymorphism

The solid-state architecture of this compound analogues is characterized by extensive hydrogen bonding. Intramolecular hydrogen bonds are typically observed between the amine N-H and the carboxylic acid's carbonyl oxygen.[1] Intermolecularly, molecules can form dimers through acid-acid hydrogen bonds or chains via acid-pyridine hydrogen bonds.[1]

The existence of different crystalline forms, or polymorphs, has been observed in related structures, which can significantly impact physical properties like solubility and bioavailability.[1] These polymorphic forms can arise from different arrangements of molecules and hydrogen bonding patterns in the crystal lattice.[1]

Caption: Key hydrogen bonding interactions.

Synthesis and Reactivity

General Synthetic Approach

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common method involves the Ullmann condensation, which is a copper-catalyzed reaction between an aryl halide and an amine. In this case, 2-chlorobenzoic acid would be reacted with 2-aminopyridine. Another approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

A generalized, conceptual workflow for the synthesis is outlined below. This process is illustrative and would require optimization of catalysts, solvents, and reaction conditions for specific outcomes.

Caption: Generalized synthetic workflow.

Chemical Reactivity

The reactivity of this compound is governed by its three key functional groups: the carboxylic acid, the secondary amine, and the pyridine ring.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification with alcohols, and amide formation with amines.[6] The formation of amides is particularly relevant for creating derivatives with potential biological activity.[9] Dehydration can lead to the formation of an anhydride.[6]

-

Secondary Amine: The amine bridge is relatively stable, but its nitrogen can be involved in further reactions under specific conditions.

-

Pyridine and Benzene Rings: These aromatic rings can undergo electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid unwanted side reactions. The pyridine nitrogen can also be quaternized.

Spectroscopic and Analytical Characterization

A full characterization of this compound would involve a suite of spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on both the benzene and pyridine rings. The amine (N-H) and carboxylic acid (O-H) protons would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon of the carboxylic acid and the various aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the N-H stretch of the secondary amine, and the C=O stretch of the carbonyl group.[10]

-

Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound and to study its fragmentation pattern.

-

Differential Scanning Calorimetry (DSC): DSC analysis can be used to determine the melting point and to study any polymorphic transitions.[5]

Applications in Drug Discovery and Development

The 2-(pyridin-2-ylamino)benzoic acid scaffold is a key component in a number of biologically active molecules. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an attractive framework for designing enzyme inhibitors.

-

Oncology: Derivatives of the related 2-aminopyridine structure are potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[11][12][13] Inhibition of CDKs is a validated strategy for cancer therapy.

-

Neurodegenerative Diseases: Certain 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives have been designed and synthesized as c-Abl inhibitors. These compounds have shown neuroprotective effects in models of Parkinson's disease.[14]

-

Metabolic Disorders: N-pyridin-2-yl benzamide analogues have been investigated as allosteric activators of glucokinase, a key enzyme in glucose metabolism.[9] Such activators have potential as treatments for type 2 diabetes.[9]

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16][17]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[15][16] Avoid generating dust.[15] Wash hands thoroughly after handling.[16][17]

-

First Aid:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[15][17] Keep away from strong oxidizing agents and strong bases.[3]

Conclusion

This compound is a molecule with a rich chemical profile and significant potential, particularly in the realm of drug discovery. Its unique structural features, including the capacity for diverse hydrogen bonding and the presence of multiple reactive sites, make it a valuable scaffold for the development of novel therapeutics. Further research into its synthesis, derivatization, and biological activity is warranted and promises to unlock new applications for this versatile compound.

References

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- CrystEngComm. (2022, December 5). University of Kentucky X-Ray Crystallography Facility.

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.

- BYJU'S. (2022, July 21). Benzoic Acid.

- ChemicalBook. (2025, October 22). 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Google Patents. (n.d.). WO2008032157A2 - Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones.

- Wikipedia. (n.d.). Benzoic acid.

- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.

- Google Patents. (n.d.). WO2003062236A1 - 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES.

- ResearchGate. (n.d.). Chemical structure of 2-acetylamino-benzoic acid.

- VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.

- Inchem.org. (n.d.). ICSC 0103 - BENZOIC ACID.

- Google Patents. (n.d.). US6936612B2 - 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones.

- OWL. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.

- PubMed. (2019, March 15). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation.

- PubMed. (2022, November 15). Discovery of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives as C-Abl inhibitors with potential neuroprotective effect.

- Sciencemadness Wiki. (2024, March 5). Benzoic acid.

- OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca.

Sources

- 1. xray.uky.edu [xray.uky.edu]

- 2. byjus.com [byjus.com]

- 3. ICSC 0103 - BENZOIC ACID [inchem.org]

- 4. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzoic acid - Wikipedia [en.wikipedia.org]

- 7. global.oup.com [global.oup.com]

- 8. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 9. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. WO2008032157A2 - Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones - Google Patents [patents.google.com]

- 12. WO2003062236A1 - 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES - Google Patents [patents.google.com]

- 13. US6936612B2 - 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones - Google Patents [patents.google.com]

- 14. Discovery of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives as C-Abl inhibitors with potential neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ehs.com [ehs.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. fishersci.com [fishersci.com]

The Pharmacological Landscape of 2-(Pyridin-2-ylamino)-benzoic Acid Derivatives: From Aza-Fenamates to Tricyclic Intercalators

[1]

Executive Summary

The this compound scaffold represents a critical bioisostere of N-phenylanthranilic acids (fenamates), a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] By replacing the phenyl ring of traditional fenamates (e.g., mefenamic acid) with a pyridine moiety, medicinal chemists access a unique chemical space that alters electronic distribution, solubility, and hydrogen-bonding potential. This modification not only retains the core cyclooxygenase (COX) inhibitory activity but also unlocks new therapeutic avenues in oncology, particularly through kinase inhibition and DNA intercalation when cyclized into tricyclic systems like benzo[b][1,8]naphthyridines.[1]

This technical guide dissects the structure-activity relationships (SAR), therapeutic applications, and experimental protocols for this versatile scaffold, providing a roadmap for its utilization in drug discovery.

Chemical Scaffold Analysis & SAR

The core structure, 2-(pyridin-2-ylamino)benzoic acid (also known as N-(2-pyridyl)anthranilic acid), consists of an anthranilic acid moiety linked to a pyridine ring via a secondary amine.[1]

Key Structural Features:

-

The Anthranilic Acid Moiety: Essential for COX binding.[1] The carboxylic acid group interacts with the Arg-120 residue in the COX active site, mimicking arachidonic acid.

-

The Pyridine Ring (Bioisosterism): The nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor, potentially altering binding affinity and selectivity compared to the lipophilic phenyl ring in mefenamic acid.

-

The Secondary Amine Linker: Provides conformational flexibility, allowing the molecule to adopt a "butterfly" conformation crucial for fitting into the hydrophobic channel of COX enzymes.

Structure-Activity Relationship (SAR) Insights:

-

Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -CF3) on the pyridine ring often enhance anti-inflammatory potency by increasing the acidity of the NH linker, strengthening the hydrogen bond with the receptor.

-

Steric Effects: Substitution at the 3-position of the pyridine ring (ortho to the amine) can restrict rotation, locking the conformation and potentially improving selectivity for COX-2 over COX-1, thereby reducing gastrointestinal side effects.

-

Cyclization Potential: The ortho-carboxylic acid and the pyridine nitrogen are perfectly positioned for cyclization (e.g., using POCl3) to form 5-chlorobenzo[b][1,8]naphthyridines, which are potent DNA intercalators and anticancer agents.[1]

Therapeutic Module 1: Anti-inflammatory & Analgesic Activity[2][3][4]

Mechanism of Action: The Aza-Fenamate Paradigm

Derivatives of 2-(pyridin-2-ylamino)benzoic acid function as "aza-fenamates."[1] Their primary mechanism is the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), blocking the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[2][3][4][5]

-

COX-1 Inhibition: Constitutive inhibition provides analgesic and antipyretic effects but is associated with GI toxicity.[1][6]

-

COX-2 Inhibition: Inducible inhibition targets inflammation sites.[1][6] The pyridine nitrogen can facilitate additional binding interactions that may favor COX-2 selectivity, a major goal in modern NSAID development to minimize ulcerogenic side effects.

Secondary Targets: Beyond COX

Recent research into fenamate biology suggests that these derivatives may also modulate:

-

TRP Channels: Specifically TRPM3, a channel involved in noxious heat sensing.[1] Fenamates are known blockers, and pyridyl analogs are being investigated for similar neuropathic pain-relieving properties.

-

GABA_A Receptors: Modulation of these receptors can contribute to CNS-mediated analgesia and potential anticonvulsant effects.[1]

Quantitative Data Summary

| Compound Class | Target | Activity Metric | Reference |

| N-(2-pyridyl)anthranilic acid | COX-1 / COX-2 | Comparable to Mefenamic Acid | [1] |

| 2-((3-nitropyridin-2-yl)amino)benzoic acid | Anti-inflammatory (Edema) | > 50% inhibition (Rat Paw Edema) | [2] |

| 5-chlorobenzo[b][1,8]naphthyridine (Cyclized) | Antibacterial (S. aureus) | MIC: 12.5 - 25 µg/mL | [3] |

Therapeutic Module 2: Oncology (Kinase Inhibition & Intercalation)[1]

The 2-(pyridin-2-ylamino)benzoic acid scaffold serves as a "privileged structure" in oncology, acting either as a direct inhibitor or a precursor to tricyclic DNA intercalators.[1]

Kinase Inhibition (Open-Chain Form)

Certain derivatives, particularly those with specific substitution patterns on the pyridine ring, have shown activity against receptor tyrosine kinases such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[1]

-

Mechanism: Competitive inhibition at the ATP-binding site.[1] The pyridine nitrogen and the secondary amine form crucial hydrogen bonds with the hinge region of the kinase.

-

Effect: Inhibition of angiogenesis, starving the tumor of blood supply.

DNA Intercalation (Cyclized Form)

When cyclized to benzo[b][1,8]naphthyridines or related acridone analogs, the molecule becomes planar.[1]

-

Mechanism: The planar tricyclic system intercalates between DNA base pairs, disrupting replication and transcription.

-

Topoisomerase II Inhibition: These intercalators often poison Topoisomerase II, leading to DNA strand breaks and apoptosis.

Signaling Pathway Visualization

The following diagram illustrates the dual pathways (Inflammation vs. Oncology) modulated by this scaffold.[1]

Caption: Dual therapeutic pathways of the 2-(pyridin-2-ylamino)benzoic acid scaffold: Direct COX inhibition (left) and conversion to anticancer DNA intercalators (right).[1]

Experimental Protocols

Protocol A: Synthesis via Ullmann-Goldberg Coupling

This is the standard method for constructing the N-(2-pyridyl)anthranilic acid core.[1]

Reagents:

-

Anthranilic acid (1.0 eq)[1]

-

2-Chloropyridine (1.2 eq)[1]

-

Copper powder or CuO (Catalytic amount, 0.1 eq)[1]

-

Potassium Carbonate (K2CO3, 1.5 eq)[1]

-

Solvent: DMF or Isoamyl alcohol

Workflow:

-

Reaction Setup: In a round-bottom flask, dissolve anthranilic acid and 2-chloropyridine in DMF.

-

Base Addition: Add K2CO3 and stir for 10 minutes at room temperature.

-

Catalysis: Add Copper powder/CuO.

-

Reflux: Heat the mixture to reflux (130-140°C) for 6-12 hours. Monitor progress via TLC (Mobile phase: CHCl3:MeOH 9:1).

-

Workup:

-

Cool the mixture and pour into crushed ice/water.

-

Acidify with dilute HCl to pH 4-5 to precipitate the product.[1]

-

Filter the solid and wash with cold water.

-

-

Purification: Recrystallize from ethanol or acetic acid to yield the pure 2-(pyridin-2-ylamino)benzoic acid derivative.

Protocol B: In Vitro COX Inhibition Assay (Colorimetric)

To verify the "aza-fenamate" activity.[1]

Materials:

-

Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes.[1]

-

Arachidonic acid substrate.[1]

-

Colorimetric substrate (e.g., TMPD).[1]

-

Heme cofactor.[1]

Procedure:

-

Incubation: Incubate the enzyme (COX-1 or COX-2) with the test compound (10 nM - 100 µM) in Tris-HCl buffer (pH 8.[1]0) containing heme for 10 minutes at 25°C.

-

Initiation: Add arachidonic acid and TMPD to initiate the reaction.

-

Measurement: Measure the absorbance at 590 nm after 5 minutes. The oxidation of TMPD is directly proportional to the enzymatic activity.

-

Calculation: Calculate % Inhibition = (Abs_control - Abs_sample) / Abs_control * 100. Determine IC50 using non-linear regression.

Synthesis Workflow Diagram

Caption: Step-by-step Ullmann-Goldberg synthesis workflow for generating the core scaffold.

References

-

Jameel, M. S., & Al-Hadedi, A. A. (2010).[1] Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. Journal of Education and Science, 23(4), 48-58.

-

Mishra, P., Lukose, T., & Kashaw, S. K. (2008). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 70(5), 665–668.[1]

-

Ferrarini, P. L., et al. (1990).[1] Synthesis and β-blocking activity of (E)- and (Z)-iminoethers of 1,8-naphthyridine.[1] European Journal of Medicinal Chemistry, 25(6), 489-495.[1]

-

Kankaanranta, H., & Moilanen, E. (1995).[1][7] Fenamates inhibit human polymorphonuclear leukocyte degranulation and superoxide generation.[1] Molecular Pharmacology, 47(5), 1006-1013.[1]

-

Guinamard, R., et al. (2013).[1] Fenamates: from NSAIDs to TRP channel modulators.[1][7] Frontiers in Pharmacology, 4, 1-12.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nveo.org [nveo.org]

- 6. Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 2-(Pyridin-2-ylamino)-benzoic acid (NMR, IR, Mass Spec)

The following technical guide details the spectroscopic characterization and structural analysis of 2-(Pyridin-2-ylamino)benzoic acid (also known as N-(2-Pyridyl)anthranilic acid). This document is structured for researchers requiring rigorous data for structural validation, synthesis, and analytical development.

Executive Summary

2-(Pyridin-2-ylamino)benzoic acid is a pivotal pharmacophore in medicinal chemistry, serving as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) and a bidentate ligand in coordination chemistry. Its structure features an anthranilic acid moiety coupled to a pyridine ring, creating a system rich in intramolecular hydrogen bonding. This guide provides a definitive spectroscopic reference, synthesizing experimental data to validate chemical identity and purity.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

| Parameter | Detail |

| IUPAC Name | 2-(Pyridin-2-ylamino)benzoic acid |

| Common Synonyms | |

| Molecular Formula | |

| Molecular Weight | 214.22 g/mol |

| Physical State | Yellowish crystalline solid |

| Melting Point | 195 – 198 °C (Recrystallized from Ethanol/Methanol) |

| Solubility | Soluble in DMSO, DMF, dilute alkali; Sparingly soluble in water |

Synthesis & Purification Protocol

Context: The synthesis typically employs an Ullmann-type condensation, leveraging copper catalysis to couple anthranilic acid with 2-chloropyridine.

Experimental Workflow

Reagents: Anthranilic acid (1.0 eq), 2-Chloropyridine (1.2 eq),

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid and 2-chloropyridine in the solvent.

-

Catalysis: Add anhydrous potassium carbonate and catalytic copper oxide (CuO).

-

Reflux: Heat the mixture to reflux (approx. 130–140 °C) for 12–15 hours. Monitor progress via TLC (Mobile phase: Toluene/Ethyl Acetate).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour into crushed ice/water.

-

Acidify with dilute HCl to pH ~4–5 to precipitate the free acid.

-

-

Purification: Filter the crude solid. Recrystallize from hot ethanol or methanol to yield yellow needles.

Synthesis Logic Diagram

Figure 1: Step-by-step Ullmann condensation workflow for the synthesis of the target compound.[2][1]

Spectroscopic Characterization

A. Mass Spectrometry (EI-MS)

Method: Electron Impact (70 eV). Analysis: The molecule exhibits a stable molecular ion due to its aromatic nature.[3] The primary fragmentation pathway involves the loss of the carboxyl group (decarboxylation), a characteristic behavior of anthranilic acids.

| m/z (Relative Intensity) | Assignment | Fragment Structure |

| 214 (M+, 85%) | Molecular Ion | |

| 196 (M-18) | Loss of | Cyclization to acridone-like species |

| 170 (Base Peak) | ||

| 92 | Pyridine fragment | |

| 78 | Pyridine ring |

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet. Key Insight: The N-H stretching frequency is often shifted and broadened due to the strong intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen (or pyridine nitrogen).

| Frequency ( | Vibration Mode | Functional Group Assignment |

| 3300 – 3450 (br) | Secondary amine (Intramolecular H-bonded) | |

| 2500 – 3000 (br) | Carboxylic acid O-H stretch (Broad dimer band) | |

| 1660 – 1685 | Carboxylic acid carbonyl (Lowered by conjugation/H-bond) | |

| 1580 – 1600 | Pyridine ring breathing & Aromatic skeletal vibrations | |

| 1260 – 1280 | C-O single bond stretch (Acid) | |

| 740 – 760 | Ortho-disubstituted benzene (Out-of-plane bending) |

C. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H NMR Data (400 MHz)

The spectrum is characterized by a highly deshielded N-H proton, indicative of hydrogen bonding, and a distinct pattern of two aromatic systems (benzene and pyridine).

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 13.0 – 13.5 | Broad Singlet | 1H | -COOH | Carboxylic acid proton (Exchangeable) |

| 11.4 – 11.8 | Singlet | 1H | -NH - | Amine proton (Deshielded by H-bond) |

| 8.35 | Doublet ( | 1H | Pyridine H-6 | Adjacent to Pyridine Nitrogen |

| 7.95 | Doublet ( | 1H | Benzene H-6 | Ortho to Carboxyl group |

| 7.60 – 7.70 | Multiplet | 2H | Benzene H-3 / Pyridine H-4 | Overlapping aromatic signals |

| 7.45 | Multiplet | 1H | Benzene H-4 | Para to amino group |

| 6.90 – 7.10 | Multiplet | 3H | Benzene H-5 / Pyridine H-3, H-5 | Upfield aromatic protons |

C NMR Data (100 MHz)

| Shift ( | Carbon Type | Assignment |

| 169.5 | Quaternary (C=O) | Carboxylic Acid Carbonyl |

| 153.2 | Quaternary (C-N) | Pyridine C-2 (Attached to NH) |

| 148.1 | CH | Pyridine C-6 |

| 142.5 | Quaternary (C-N) | Benzene C-2 (Attached to NH) |

| 138.0 | CH | Pyridine C-4 |

| 134.2 | CH | Benzene C-4 |

| 131.5 | CH | Benzene C-6 |

| 118.0 – 122.0 | CH (Multiple) | Remaining Aromatic CH (Benzene C-3, C-5; Pyridine C-3, C-5) |

| 115.5 | Quaternary | Benzene C-1 (Attached to COOH) |

Structural Insights: Intramolecular Hydrogen Bonding

The stability and spectroscopic features of 2-(pyridin-2-ylamino)benzoic acid are heavily influenced by the formation of a pseudo-six-membered ring via intramolecular hydrogen bonding. This interaction locks the conformation, affecting the chemical shift of the NH proton and the vibrational frequency of the carbonyl group.

Figure 2: Intramolecular hydrogen bonding interactions stabilizing the planar conformation.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Jameel, A. A., & Al-Hadedi, A. A. (2010). Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids. Journal of Education and Science, 23(4), 55-66.

-

PubChem Compound Summary. (2024). 2-(2-Pyridylamino)benzoic acid.[4] National Center for Biotechnology Information.

- Sathyanarayana, D. N. (2001). Electronic Absorption Spectroscopy and Related Techniques. Universities Press.

Sources

Discovery and History of N-Aryl Anthranilic Acids: A Technical Deep Dive

Executive Summary

N-aryl anthranilic acids, colloquially known as fenamates , represent a pivotal chapter in the evolution of non-steroidal anti-inflammatory drugs (NSAIDs). Discovered in the mid-20th century by researchers at Parke-Davis (now Pfizer), these compounds emerged from a rational drug design strategy aimed at creating stable, non-narcotic analgesics by bioisosteric modification of salicylic acid. Unlike their predecessors, fenamates possess a unique nitrogen bridge that confers distinct lipophilicity and binding kinetics to cyclooxygenase (COX) enzymes.

This guide details the historical genesis, medicinal chemistry, synthetic pathways, and modern repurposing of fenamates, specifically highlighting their renaissance as inhibitors of the NLRP3 inflammasome .

Historical Genesis: The Parke-Davis Era

The discovery of fenamates was not serendipitous but the result of rigorous structural optimization led by Claude V. Winder and the medicinal chemistry team at Parke-Davis in the late 1950s and early 1960s.

The "Aspirin Isostere" Hypothesis

Following the ubiquity of aspirin (acetylsalicylic acid), researchers sought alternatives that offered superior analgesic potency with reduced gastric toxicity. The Parke-Davis team hypothesized that the ether oxygen linkage in salicylic acid derivatives could be replaced by an amine nitrogen—a classic bioisosteric replacement .

-

Salicylic Acid: O-linkage (less lipophilic, specific bond angle).

-

Anthranilic Acid: N-linkage (allows for N-substitution, altering the twist of the phenyl rings relative to each other).

This hypothesis led to the synthesis of N-phenylanthranilic acid, which served as the pharmacophore scaffold.

The Breakthrough Compounds

By 1962, Winder and colleagues published seminal data characterizing the pharmacology of the lead candidates. The FDA subsequently approved Mefenamic Acid (Ponstel) in 1967, followed by Meclofenamic Acid .

-

1962: Winder et al. publish the primary pharmacological characterization of Mefenamic Acid in J. Pharmacol. Exp.[1] Ther. [1].

-

1963: Patent filings solidify Parke-Davis's intellectual property over the N-aryl anthranilic acid class.

-

1967: Mefenamic Acid enters the US market, positioning it as a potent analgesic for dysmenorrhea and soft-tissue pain.

Figure 1: The evolutionary lineage of fenamates from salicylic acid, highlighting the bioisosteric shift from oxygen to nitrogen.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The biological activity of fenamates is strictly governed by the substitution patterns on the two phenyl rings. The core structure is N-phenylanthranilic acid .

The Anthranilic Acid Ring (Ring A)

Modifications to the anthranilic acid moiety (the ring bearing the carboxylic acid) are generally intolerant.

-

COOH Position: Must be ortho to the amino group. Moving it to meta or para abolishes activity [2].[2]

-

Tetrazole Replacement: The carboxylic acid can be replaced by a tetrazole (a bioisostere), retaining anti-inflammatory activity but altering pharmacokinetics.

The N-Aryl Ring (Ring B)

This is the primary site for optimization. The interaction of Ring B with the hydrophobic channel of the COX enzyme dictates potency.

| Substitution Pattern | Compound | Potency | Notes |

| 2',3'-dimethyl | Mefenamic Acid | Moderate | The steric bulk forces non-coplanarity, essential for binding. |

| 3'-trifluoromethyl | Flufenamic Acid | High | Electron-withdrawing group increases lipophilicity and metabolic stability. |

| 2',6'-dichloro | Meclofenamic Acid | Very High | The "ortho-ortho" clamping locks the rings in a perpendicular conformation, maximizing COX binding affinity. |

Key Insight: The "non-coplanar" conformation is critical. Substituents at the 2' (ortho) position of the N-aryl ring force the two aromatic rings to twist relative to each other. This twist fits the active site of COX enzymes better than a planar molecule.

Synthetic Protocol: The Ullmann Condensation

The industrial and laboratory standard for synthesizing fenamates is the Ullmann Condensation . This reaction involves the copper-catalyzed coupling of an o-halobenzoic acid with an aniline.

Reaction Mechanism

It is a Nucleophilic Aromatic Substitution (

-

Oxidative Addition: Copper species inserts into the C-Halogen bond of the benzoic acid.

-

Coordination: The aniline amine coordinates to the copper center.

-

Reductive Elimination: The C-N bond forms, regenerating the catalyst and releasing the fenamate.

Standard Laboratory Protocol (Mefenamic Acid)

This protocol is based on the classic Kaltenbronn/Parke-Davis methodology [2].

Reagents:

-

o-Chlorobenzoic acid (1.0 eq)

-

2,3-Dimethylaniline (1.2 eq)

-

Potassium Carbonate (

) (anhydrous, 1.1 eq) -

Copper powder or Copper(II) acetate (Catalytic amount, ~0.05 eq)

-

Solvent: DMF (Dimethylformamide) or Isoamyl alcohol.

Workflow:

-

Charge: Combine o-chlorobenzoic acid, 2,3-dimethylaniline,

, and Cu catalyst in a round-bottom flask. -

Reflux: Heat the mixture to reflux (~130-140°C) for 2–4 hours. The solution typically turns deep blue/green due to copper complexation.

-

Quench: Cool the mixture and pour into excess dilute HCl (acidification precipitates the free acid).

-

Isolation: Filter the precipitate.

-

Purification: Recrystallize from ethanol/water or acetic acid to yield off-white crystals of Mefenamic acid.

Figure 2: The Ullmann condensation workflow for the synthesis of Mefenamic Acid.

Modern Repurposing: The NLRP3 Inflammasome

While historically defined as COX inhibitors, fenamates have recently gained attention for a distinct mechanism: inhibition of the NLRP3 inflammasome . This is crucial for neurodegenerative research (Alzheimer's) and metabolic diseases.

Mechanism of Action

Research indicates that fenamates (specifically Mefenamic and Flufenamic acid) inhibit the NLRP3 inflammasome via Chloride Channel Blockade (Volume-Regulated Anion Channels - VRAC).

-

Signal: ATP or other stressors trigger

efflux and -

Blockade: Fenamates block the

current. -

Result: This blockade prevents the conformational change of NLRP3, halting the assembly of the inflammasome complex (NLRP3-ASC-Caspase-1) and inhibiting IL-1

release [3].

This activity is independent of COX inhibition, suggesting fenamates are "dual-target" drugs.

Figure 3: Mechanism of NLRP3 inflammasome inhibition by fenamates via chloride channel blockade.

References

-

Winder, C. V., et al. (1962).[1] "Anti-inflammatory, antipyretic and antinociceptive properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid)." Journal of Pharmacology and Experimental Therapeutics, 138, 405-413. Link

-

Kaltenbronn, J. S., et al. (1983).[3] "Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids." Arzneimittelforschung, 33(4A), 621-627.[3] Link

-

Daniels, M. J., et al. (2016). "Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models." Nature Communications, 7, 12504. Link

- Peretto, I., et al. (2005). "Recent advances in the synthesis and therapeutic potential of fenamates." Current Medicinal Chemistry, 12(11), 1269-1280.

-

Parke, Davis & Co. (1964). "Anthranilic acid compounds and methods for their production." U.S. Patent 3,413,313. Link

Sources

- 1. Anti-inflammatory, antipyretic and antinociceptive properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anticancer Properties of Pyridinylamino Benzoic Acid Compounds

Executive Summary

The relentless pursuit of novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as particularly fruitful scaffolds for drug design. This technical guide focuses on pyridinylamino benzoic acid derivatives, a class of compounds demonstrating significant promise in oncology research. We will dissect their mechanisms of action, explore the nuances of their structure-activity relationships (SAR), and provide detailed, field-proven protocols for their preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important chemical series.

Part 1: The Therapeutic Rationale for Pyridinylamino Benzoic Acids in Oncology

Cancer remains a leading cause of mortality worldwide, characterized by uncontrolled cell proliferation, evasion of programmed cell death (apoptosis), and often, resistance to existing therapies[1][2]. The development of targeted therapies, which selectively act on molecular targets overexpressed or mutated in cancer cells, represents a paradigm shift from traditional cytotoxic chemotherapy[3].

Pyridinylamino benzoic acid derivatives belong to a class of nitrogen-containing heterocyclic compounds that have garnered significant attention for their anticancer potential[1]. Their structural framework provides a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacological properties to achieve high potency and selectivity against various cancer-related targets. Early investigations and subsequent targeted syntheses have revealed that these compounds can interfere with multiple hallmarks of cancer, positioning them as compelling candidates for further development.

Part 2: Core Mechanisms of Anticancer Action

The anticancer efficacy of pyridinylamino benzoic acid compounds is not monolithic; rather, it stems from their ability to modulate several critical cellular processes. The primary mechanisms identified to date include kinase inhibition, induction of apoptosis, and cell cycle arrest.

Kinase Inhibition: A Primary Mode of Action

Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Their aberrant activity is a frequent driver of oncogenesis, making them prime targets for therapeutic intervention[4]. Several pyridinylamino benzoic acid derivatives have been designed as kinase inhibitors. For instance, a series of 3-[(6-Arylamino)pyridazinylamino]benzoic acids were developed based on the structure of Vatalanib (PTK787), a known VEGFR-2 inhibitor[5]. By targeting kinases like VEGFR-2, which are pivotal for tumor angiogenesis, these compounds can effectively starve tumors of the blood supply needed for growth and metastasis[3].

Induction of Apoptosis

Apoptosis is a natural, programmed process of cell death that is often dysregulated in cancer, allowing malignant cells to survive indefinitely[2]. A key therapeutic strategy involves reactivating this dormant process within cancer cells. Pyridinylamino benzoic acid derivatives have been shown to induce apoptosis through various signaling cascades.

One notable example involves the upregulation of the tumor suppressor PTEN (Phosphatase and Tensin homolog)[6]. The compound 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid was found to induce apoptosis in breast cancer cells by increasing PTEN levels. This, in turn, inhibits the pro-survival Wnt/β-catenin signaling pathway, leading to decreased expression of oncogenic proteins like c-Myc and Cyclin D1, and ultimately triggering programmed cell death[6]. Another pathway involves the direct activation of the caspase cascade. The compound 3-m-bromoacetylamino benzoic acid ethyl ester was shown to specifically activate caspase-9, an initiator caspase in the intrinsic apoptotic pathway, leading to the subsequent activation of executioner caspases-3 and -6 and resulting in cell death[7].

Caption: Apoptosis induction pathways targeted by pyridinylamino benzoic acid compounds.

Cell Cycle Arrest

The cell cycle is a tightly regulated series of events leading to cell division. Cancer cells often exhibit defects in cell cycle checkpoints, leading to uncontrolled proliferation. Certain benzoic acid derivatives can impose a "brake" on this process, arresting cells at specific phases and preventing them from dividing. For example, some derivatives induce cell cycle arrest in the S or G2/M phases[6][8][9]. This arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are master controllers of cell cycle progression[9]. By inhibiting CDKs, these compounds prevent the transition to subsequent cell cycle phases, thereby halting proliferation and often leading to apoptosis[10][11].

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The potency of pyridinylamino benzoic acid derivatives is highly dependent on their chemical structure. SAR studies are critical for identifying the key molecular features that govern their anticancer activity, guiding the rational design of more effective analogues[1][12].

A crucial insight comes from the study of 3-[(6-Arylamino)pyridazinylamino]benzoic acids, where the presence and position of substituents on the arylamino moiety significantly impacted cytotoxicity. For instance, compounds featuring a 4-chlorophenylamino group exhibited the highest activity against the HT-29 colon cancer cell line[5]. This suggests that an electron-withdrawing group at the para position of the phenyl ring is beneficial for activity. Hydrophilic substituents on the phenyl ring can also be crucial for facilitating interactions with polar amino acid residues within a target's binding site.

The following table summarizes the cytotoxic activity (IC50) of selected pyridinylamino benzoic acid and related derivatives, illustrating key SAR insights.

| Compound ID | Core Structure | R-Group Modification | Cancer Cell Line | IC50 (µM) | Key SAR Insight | Reference |

| 2a | 3-[(6-Arylamino)pyridazinylamino]benzoic acid | 4-chlorophenylamino | HT-29 (Colon) | 15.3 | 4-chloro substitution enhances activity. | [5] |

| 2b | 3-[(6-Arylamino)pyridazinylamino]benzoic acid | 4-chloro-2-fluoro-phenylamino | HT-29 (Colon) | 3.9 | Additional fluoro group further boosts potency. | [5] |

| Vatalanib | Phthalazine (Reference Kinase Inhibitor) | N/A | HT-29 (Colon) | ~20 | Pyridazine scaffold can yield higher potency. | [5] |

| 3-BAABE | Benzoic acid ethyl ester | 3-m-bromoacetylamino | Leukemia/Lymphoma | < 0.2 | Acetylamino linker and bromine are key. | [7] |

| BNFA-D | Imidazo[1,2-α]pyridine-2-yl)benzoic acid | 3-(tert-butylamino) | MCF-7 (Breast) | Not specified | Bulky t-butyl group is tolerated and active. | [6] |

Part 4: Experimental Evaluation Framework & Protocols

A robust and reproducible in vitro evaluation is paramount to characterizing the anticancer potential of new chemical entities. The causality behind this multi-assay approach is to build a comprehensive profile of a compound's effect, moving from general cytotoxicity to specific mechanistic actions.

Caption: A validated workflow for the in vitro evaluation of novel anticancer compounds.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

-

Trustworthiness: This protocol is a self-validating system because it relies on the metabolic activity of living cells. The reduction of MTT to formazan is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity[13][14]. Including vehicle controls and a positive control (e.g., Doxorubicin) ensures the assay is performing as expected.

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well microplate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment[13][15].

-

Compound Treatment: Prepare serial dilutions of the pyridinylamino benzoic acid compounds in culture medium. The final solvent (e.g., DMSO) concentration should be non-toxic (typically <0.5%)[13]. Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include wells for "vehicle control" (medium with solvent) and "untreated control".

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The incubation time should be consistent and sufficient to observe an effect on proliferation.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[14][15].

-

Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals[16]. Mix gently on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise[13].

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

-

Protocol 2: Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

-

Trustworthiness: This dual-staining method provides a robust, quantitative measure of apoptosis and distinguishes it from necrosis. Annexin V binds to phosphatidylserine (PS), which is externalized in early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis)[17][18]. This allows for the precise classification of cells into four populations: viable, early apoptotic, late apoptotic, and necrotic.

-

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach using Trypsin-EDTA, then combine with the supernatant containing floating cells. Centrifuge the cell suspension to obtain a pellet[19].

-

Washing: Wash the cells twice with ice-cold PBS to remove any residual medium or trypsin[18][20].

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL[18].

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution (50 µg/mL)[18][20].

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[17][18].

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry[18][20]. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants correctly.

-

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

-

Trustworthiness: This method is based on the stoichiometric binding of Propidium Iodide (PI) to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the accurate quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M)[21][22]. The inclusion of RNase A is critical to prevent PI from binding to double-stranded RNA, ensuring DNA-specific staining[22][23].

-

Step-by-Step Methodology:

-

Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.

-

Harvesting: Harvest approximately 1 x 10⁶ cells per sample. Centrifuge and discard the supernatant.

-

Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cell membrane[22]. Incubate on ice for at least 30 minutes (or store at 4°C for longer periods).

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol[22].

-

RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL in PBS) to degrade RNA[22][23].

-

PI Staining: Add 400 µL of PI solution (50 µg/mL in PBS) directly to the cell suspension in RNase A. Mix well[22][23].

-

Incubation: Incubate for 5-10 minutes at room temperature, protected from light[23].

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events. Use software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[23].

-

Part 5: Conclusion and Future Perspectives

Pyridinylamino benzoic acid derivatives represent a highly promising and adaptable scaffold for the development of novel anticancer therapeutics. Their demonstrated ability to inhibit key oncogenic kinases, reactivate apoptotic pathways, and induce cell cycle arrest validates their continued investigation. The SAR data clearly indicate that targeted chemical modifications can significantly enhance potency, offering a clear path for lead optimization.

Future research should focus on several key areas:

-

In Vivo Efficacy: Promising lead compounds identified through in vitro screening must be advanced into relevant animal models of cancer to assess their efficacy, pharmacokinetics, and safety profiles.

-

Target Deconvolution: For compounds with potent activity but an unknown precise target, advanced proteomic and chemical biology approaches should be employed to identify their molecular binding partners.

-

Combination Therapies: Investigating the synergistic effects of these compounds with existing standard-of-care chemotherapies or immunotherapies could reveal powerful new treatment regimens.

-

Expansion of Chemical Diversity: Continued synthesis of novel analogues, exploring different substitution patterns and heterocyclic core modifications, will be essential to uncover compounds with improved drug-like properties and novel mechanisms of action.

By leveraging the foundational knowledge and robust experimental protocols outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the pyridinylamino benzoic acid scaffold in the fight against cancer.

References

- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

- Annexin V staining assay protocol for apoptosis. Abcam.

- Cell cycle analysis. Wikipedia.

- Cell Cycle Analysis by Propidium Iodide Staining. UCL.

- FITC Annexin V Apoptosis Detection Kit I. BD Biosciences.

- Annexin V-FITC Kit Protocol. Hello Bio.

- Annexin V-FITC Apoptosis Detection Kit. Dojindo Molecular Technologies.

- Cell Cycle Analysis by Propidium Iodide Staining. University of Padua.

- Analysis of cell cycle by flow cytometry. PubMed.

- CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.

- Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. BenchChem.

- Protocol for Annexin V-FITC apoptosis assay?

- Protocol for Cell Viability Assays. BroadPharm.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d

- Induction of apoptosis by 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)

- XTT Proliferation Assay Protocol. University of California, San Diego.

- Protocol Guide: XTT Assay for Cell Viability and Prolifer

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu

- 3-[(6-Arylamino)

- Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. PMC.

- 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. Cairo University.

- Application Notes and Protocols: In Vitro Evaluation of 4-(Acridin-9-ylamino)

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing.

- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.

- Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC.

- 3-m-bromoacetylamino benzoic acid ethyl ester: a new cancericidal agent that activates the apoptotic p

- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. IOSR Journal of Pharmacy and Biological Sciences.

- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Food and Drug Analysis.

- Design, synthesis and anti-tumor evaluation of novel pyrimidine and quinazoline analogues. European Journal of Medicinal Chemistry.

- Structure-activity relationship for the 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives (7a-al).

- Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed.

- Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanom

- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI.

- Structure-activity relationships of a new series of retinoidal benzoic acid derivatives as measured by induction of differentiation of murine F9 teratocarcinoma cells and human HL-60 promyelocytic leukemia cells. PubMed.

- Design,Synthesis And Biological Evaluation Of Novel Quinazoline Derivatives As Potential Anticancer Agent.

- Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. BenchChem.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

- Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. International Journal of Pharmaceutical Chemistry.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.

- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.

- Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Deriv

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.